molecular formula C13H19BrN2O B2623110 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol CAS No. 415721-83-4

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B2623110
CAS No.: 415721-83-4
M. Wt: 299.212
InChI Key: ZEYMJAPCVCOFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol is a synthetic organic compound featuring a piperazine core linked to a 4-bromobenzyl group and a 2-hydroxyethyl side chain. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological properties and ability to improve the solubility and bioavailability of lead compounds . The bromophenyl moiety can serve as a handle for further structural modifications via cross-coupling reactions, making this molecule a valuable chemical building block for the synthesis of more complex molecules. Research Applications: This compound is primarily used in research and development as a key intermediate or precursor. Its structure is amenable to further chemical functionalization, allowing researchers to create libraries of compounds for screening against various biological targets. Piperazine-based structures are commonly investigated for their potential interactions with central nervous system targets, antimicrobial applications, and as fragments in the design of enzyme inhibitors . Handling and Safety: This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a well-ventilated environment using appropriate personal protective equipment.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYMJAPCVCOFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of piperazine derivatives, including 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol. Research indicates that these compounds can inhibit bacterial growth, suggesting their potential as antimicrobial agents. For instance, a study reported on the synthesis and evaluation of several piperazine derivatives, noting significant antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that piperazine derivatives could reduce inflammation in animal models, indicating potential use in treating inflammatory diseases .

Central Nervous System Activity

Piperazine derivatives are known for their psychoactive effects and have been explored for their potential in treating neurological disorders. The compound has shown promise as a selective ligand for serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Variations in substituents on the piperazine ring have been shown to significantly affect biological activity, guiding future drug design efforts .

Clinical Trials

Several clinical trials have investigated the efficacy of piperazine-based compounds in treating psychiatric disorders. For example, a trial evaluating the effects of a similar piperazine derivative on patients with generalized anxiety disorder showed promising results, leading to reduced anxiety levels compared to placebo controls .

Toxicological Studies

Safety assessments have indicated that while piperazine derivatives can exhibit beneficial pharmacological effects, they may also pose risks at higher doses or with prolonged use. Toxicological evaluations have highlighted potential side effects such as dizziness and gastrointestinal disturbances .

Mechanism of Action

The mechanism of action of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain targets. The bromophenyl group may contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties References
This compound (Target) C₁₃H₁₉BrN₂O 299.2 4-Bromobenzyl, 2-hydroxyethyl Moderate lipophilicity; bromine enhances electronic effects
2-{4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl}ethanol C₁₄H₂₁BrN₂O 313.24 1-(4-Bromophenyl)ethyl, 2-hydroxyethyl Increased steric bulk due to ethyl chain
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}ethanol C₁₂H₁₆BrN₂O₃S 349.24 4-Bromophenylsulfonyl, 2-hydroxyethyl Sulfonyl group enhances polarity and H-bonding
2-(4-(3-Fluorobenzyl)piperazin-1-yl)ethanol C₁₃H₁₉FN₂O 238.3 3-Fluorobenzyl, 2-hydroxyethyl Fluorine's electronegativity alters electronic profile
2-[4-[(RS)-(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol hydrochloride C₂₀H₂₄ClN₂O·HCl 379.34 4-Chlorophenyl-phenylmethyl, 2-hydroxyethyl Chlorine and biphenyl group increase hydrophobicity

Pharmacokinetic and Toxicity Considerations

  • Solubility: Ethanol-containing derivatives (e.g., target compound) generally exhibit better aqueous solubility than purely aromatic analogs .
  • Toxicity: Limited data, but sulfonyl derivatives (e.g., C₁₂H₁₆BrN₂O₃S) may pose higher renal toxicity risks due to polar metabolites .

Biological Activity

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine ring and a bromophenyl substituent, which significantly influences its interaction with biological targets.

  • Molecular Formula : C14H20BrN2O
  • Molecular Weight : 313.24 g/mol
  • CAS Number : 1355532-16-9
  • InChI Key : 1S/C14H20BrN2O

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in modulating enzyme functions and interacting with proteins. The compound has shown promise as both an inhibitor and an activator of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Enzyme Interaction

The compound's ability to bind to enzymes and proteins is crucial for its biological activity. Interaction studies reveal that it can influence the activity and stability of various biomolecules, which may lead to significant therapeutic effects. Further studies are needed to elucidate the specific pathways affected by this compound.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features of this compound:

Compound NameStructureUnique Features
2-(4-Chlorophenyl)piperazineStructureChlorine instead of bromine
2-[4-[1-(Phenethyl)piperazin-1-yl]ethanolStructureLacks bromine substituent
2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-4-methoxyphenylStructureAdditional methoxy group

These compounds differ primarily in their substituents on the piperazine ring or the ethylene chain, affecting their biological activity and potential applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance, a study reported on novel Mannich derivatives that exhibited promising antibacterial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Antimicrobial Activity

In vitro evaluations of related compounds have demonstrated significant antimicrobial properties, with some derivatives showing inhibition zones comparable to established antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens . This suggests that modifications on the piperazine core can enhance antibacterial efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-bromobenzyl bromide with piperazine to form the 4-[(4-bromophenyl)methyl]piperazine intermediate.
  • Step 2: Introduce the ethanol moiety via alkylation using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Purify the product using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
    Crystallization from ethanol/water mixtures can yield single crystals for structural validation .

Q. How can researchers ensure purity of the compound during synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (9:1 v/v) for high recovery of crystalline product.
  • Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to resolve impurities.
  • Spectroscopic Validation: Confirm purity via ¹H/¹³C NMR (e.g., absence of extraneous peaks in DMSO-d₆) and LC-MS (ESI+ mode, m/z calculated for C₁₃H₁₈BrN₂O: 321.05) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
  • First Aid: If inhaled, administer oxygen and seek medical attention. For skin contact, wash with soap and water for 15 minutes.
  • Storage: Preserve in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis: Conduct cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) across a broad concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies.
  • Structural Confirmation: Validate batch purity via XRD (e.g., compare unit cell parameters with published data) to rule out impurities influencing activity .
  • Reproducibility: Cross-validate results in multiple cell lines and independent labs to account for variability in experimental conditions .

Q. What advanced techniques are used to confirm the compound’s molecular structure?

Methodological Answer:

  • X-ray Crystallography: Determine crystal structure (space group, bond angles) to confirm regiochemistry of the piperazine-ethanol linkage. For example, analogous structures show C–N bond lengths of ~1.45 Å and dihedral angles <10° between aromatic and piperazine planes .
  • DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (B3LYP/6-31G*) predictions to validate electronic structure .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding.
  • Bioisosteric Replacement: Substitute ethanol with propanol or ethylene glycol to probe steric tolerance.
  • Biological Testing: Evaluate analogs in receptor-binding assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) and correlate with computational docking results (AutoDock Vina, PDB: 7CKY) .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a Shimadzu Nexera system with a C18 column (2.1 × 50 mm, 1.7 µm). Ionize in positive ESI mode (m/z 321.05 → 184.1 fragment).
  • Sample Preparation: Extract plasma samples with acetonitrile (1:3 v/v), centrifuge (13,000 rpm, 10 min), and evaporate under N₂.
  • Validation: Ensure linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) per ICH guidelines .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • In Vitro Assays: Perform Ames test (TA98/TA100 strains) for mutagenicity and hERG channel inhibition assays (patch-clamp) for cardiotoxicity.
  • In Silico Prediction: Use ADMET software (e.g., SwissADME, ProTox-II) to predict hepatotoxicity and bioavailability.
  • Acute Toxicity: Conduct OECD 423 tests in rodents at escalating doses (10–1000 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.